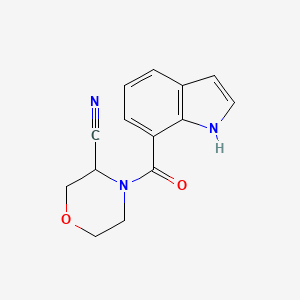

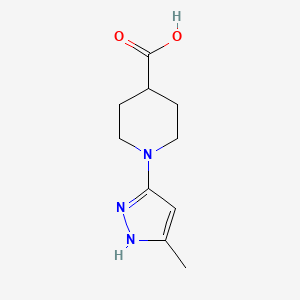

1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid” is a heterocyclic compound that contains a piperidine ring and a pyrazole ring . It is related to other compounds such as “4-(1-methyl-1H-pyrazol-5-yl)piperidine” which has a molecular weight of 165.24 .

Synthesis Analysis

The synthesis of similar compounds involves the conversion of piperidine carboxylic acids to the corresponding β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines affords the target pyrazole carboxylates .Aplicaciones Científicas De Investigación

- Researchers have explored the antitumor potential of derivatives containing the pyrazole ring. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole and evaluated their antitumor activity against different cell lines .

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been used in the synthesis of 4-carboxamide derivatives with antifungal properties .

- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine serves as an intermediate for preparing nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds act as selective and orally active dipeptidylpeptidase 4 (DPP-4) inhibitors, potentially useful for managing diabetes .

- Researchers have synthesized 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluated their antioxidant and anticancer properties. These compounds could contribute to drug development .

- Imidazole-containing moieties, such as the pyrazole ring in this compound, occupy a unique position in heterocyclic chemistry. Their diverse properties make them valuable building blocks for drug design and development .

- Recent advances include classical strategies for synthesizing bispyrazole derivatives via one-pot pseudo three-component reactions and one-pot pseudo five-component reactions. These methods have been reported in the literature and involve various catalysts .

Antitumor Activity

Antifungal Agents

Antidiabetic Agents

Antioxidant and Anticancer Activities

Heterocyclic Chemistry

Synthetic Strategies

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often by binding to an active site and modulating the target’s activity .

Biochemical Pathways

Pyrazole derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that the compound is stable under normal temperature and pressure . Its solubility in water is low, but it can dissolve in some polar organic solvents such as chloroform, dichloromethane, and alcohol .

Result of Action

Similar compounds have been shown to have a variety of effects at the molecular and cellular level, often related to their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability can be affected by temperature and pressure . Additionally, its solubility in different solvents can influence its bioavailability and efficacy .

Propiedades

IUPAC Name |

1-(5-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-6-9(12-11-7)13-4-2-8(3-5-13)10(14)15/h6,8H,2-5H2,1H3,(H,11,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBSTKOWGCHKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Piperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2773737.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773738.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773744.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2773746.png)

![8-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2773748.png)

![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(6-fluoropyridine-3-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2773751.png)